2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Description
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid (hereafter referred to by its full name) is a brominated derivative of the spiroxanthene carboxylic acid family. Structurally, it features a spirocyclic core combining isobenzofuran and xanthene moieties, with bromine atoms at the 2',4',5',7' positions, hydroxyl groups at 3' and 6', a ketone at position 3, and a carboxylic acid at position 4. This compound is notable for its high molecular weight (691.93 g/mol, CAS 3561-24-8) and halogen-rich structure, which confer unique photophysical and chemical properties .
Synthetic routes often involve bromination of precursor fluorescein derivatives under controlled conditions. For example, describes a microwave-assisted synthesis using methanesulfonic acid and bromophenol derivatives, followed by LiBH4 reduction and tert-butyl acetal protection to achieve intermediates .
Safety data () highlight significant hazards: it is corrosive (H314), toxic if swallowed (H301), and environmentally hazardous (H410). Strict precautions, including PPE and inert gas handling, are required during use .
Properties
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H8Br4O7/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21/h1-5,26-27H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSBVLLOWTCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H8Br4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737528 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-24-8 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid, also known by its CAS number 3561-24-8, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C21H8Br4O7
- Molecular Weight : 691.9 g/mol
- Structure : The compound features a spiro structure with multiple bromine substitutions and hydroxyl groups that may contribute to its biological activities.
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress in biological systems. Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the IC50 values for related compounds have been reported to be lower than those of well-known antioxidants like resveratrol and ascorbic acid, suggesting that this compound may possess comparable or superior antioxidant capacity.
| Compound | IC50 (µM) |
|---|---|
| Resveratrol | 21 |
| Ascorbic Acid | 16 |
| 2',4',5',7'-Tetrabromo Compound | TBD |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. It has shown promising results against a range of pathogens, including bacteria and fungi. For example, a study on isobenzofuranones demonstrated their antifungal properties against several strains, suggesting that the tetrabromo derivative could exhibit similar effects.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is significant due to its ability to inhibit pro-inflammatory mediators. Studies have reported that related compounds can reduce nitric oxide (NO) production in macrophages, indicating a possible mechanism through which this compound may exert its anti-inflammatory effects.
| Study | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dieckol (related compound) | RAW 264.7 | 51.42 |
| Phlorotannin Extracts | CaCo-2 | 33 |
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have shown IC50 values in the micromolar range against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | TBD |
| A2780 (ovarian cancer) | TBD |
Case Studies
- Antifungal Activity : A study isolated isobenzofuranones from the endophytic fungus Hypoxylon anthochroum and assessed their antifungal activity against various pathogens. The findings indicated that derivatives similar to the tetrabromo compound exhibited strong antifungal effects.
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities displayed cytotoxic effects at concentrations ranging from 10 to 100 µM, warranting further investigation into the specific mechanisms of action for the tetrabromo derivative.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Photophysical and Chemical Properties
- Brominated vs. Chlorinated Derivatives: The target compound’s tetrabromo substituents induce a heavy-atom effect, promoting intersystem crossing and reducing fluorescence quantum yield compared to non-halogenated analogs (e.g., ). In contrast, chlorinated derivatives () exhibit lower reactivity but greater thermal stability .
- Carboxylic Acid Position : The 6-carboxy group in the target compound distinguishes it from 5-carboxy isomers (e.g., 5-carboxyfluorescein in ), which have different conjugation effects on the xanthene π-system .
- Synthetic Complexity : Bromination requires harsh conditions (e.g., methanesulfonic acid, microwave reactors) compared to milder methods for dichloro or difluoro derivatives ( vs. ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
